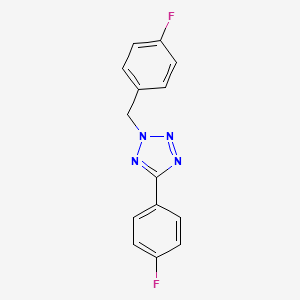

![molecular formula C14H16ClN3O2 B5595088 N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5595088.png)

N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide involves multistep chemical reactions, starting from basic chemical precursors like 2-(4-methylphenyl)acetic acid and 1,2,3-trimethoxybenzene. These precursors undergo various chemical transformations, including esterification, halogenation, and cycloaddition reactions, to construct the oxadiazole core and introduce specific functional groups that define the final compound's chemical properties (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectral analysis techniques such as IR, NMR, and X-ray diffraction, revealing the presence of the oxadiazole ring and various substituents that influence the compound's chemical behavior. The oxadiazole ring serves as a crucial structural motif, contributing to the compound's stability and its ability to engage in specific molecular interactions (Şahin et al., 2012).

Chemical Reactions and Properties

Oxadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution and ring-opening reactions, which are influenced by the presence of electron-withdrawing or electron-donating groups on the oxadiazole ring. These reactions can lead to the formation of new chemical entities with distinct properties and potential applications (Jäger et al., 2002).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are significantly affected by the molecular structure, particularly the nature and position of substituents on the oxadiazole ring. These properties are crucial for understanding the compound's behavior in different environments and for its formulation into potential applications (Demir et al., 2016).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including reactivity, stability, and electronic properties, are influenced by the oxadiazole core and the attached functional groups. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through specific molecular interactions. Their electronic properties, such as electron affinity and ionization potential, play a significant role in these interactions, impacting their pharmacological profile (Wang et al., 2006).

Applications De Recherche Scientifique

Anticancer Potential

Research has explored the design, synthesis, and evaluation of N-substituted 1,3,4-oxadiazole derivatives, focusing on their anticancer activities. A study highlighted the synthesis of a series of compounds starting from basic chemical precursors, which were then evaluated against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). The results demonstrated that most compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide, suggesting potential applications in cancer therapy (Ravinaik et al., 2021).

Antibacterial and Antioxidant Properties

Another area of research involves the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial and antioxidant capabilities. A study synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives and characterized them using spectral studies and X-ray diffraction. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in antimicrobial and oxidative stress-related therapeutic applications (Karanth et al., 2019).

Antimycobacterial Activity

The synthesis and screening of N-substituted 1,3,4-oxadiazole derivatives for antimycobacterial activity represent another significant application. A study reported the synthesis of 24 new derivatives and their evaluation against Mycobacterium tuberculosis. Among these, certain compounds demonstrated promising antimycobacterial activity with minimal inhibitory concentration (MIC) values indicating strong potential as lead molecules for developing new antitubercular drugs (Nayak et al., 2016).

Alzheimer’s Disease Treatment

Research also extends to the development of new drug candidates for Alzheimer's disease. A study involved the synthesis of N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate their potential as therapeutic agents for Alzheimer's. These compounds underwent spectral analysis and enzyme inhibition activity testing against acetylcholinesterase, an enzyme associated with the disease's pathology. The study provides a basis for further development of these compounds as potential treatments for Alzheimer's disease (Rehman et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-8(2)13(19)16-9(3)14-17-12(18-20-14)10-6-4-5-7-11(10)15/h4-9H,1-3H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVEASLHIWLGKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5595016.png)

![6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5595033.png)

![4-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5595040.png)

![(1R*,5S*)-8-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3,8-diazabicyclo[3.2.1]octane](/img/structure/B5595050.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5595058.png)

![[(4-methylphenyl)sulfonyl][3-(1-piperidinyl)-2-quinoxalinyl]acetonitrile](/img/structure/B5595066.png)

![1-[(2-bromophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5595084.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5595094.png)

![(1S*,5R*)-6-{[2-(ethylthio)-5-pyrimidinyl]methyl}-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5595106.png)

![1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B5595117.png)